Hydrolytic Stability of DMI vs. NMP Under Alkaline Conditions
DMI exhibits significantly higher resistance to alkaline hydrolysis compared to NMP. While NMP undergoes substantial decomposition under alkaline conditions, DMI remains stable due to its cyclic urea structure, which reduces the electrophilicity of the carbonyl carbon [1].
| Evidence Dimension | Percentage decomposition under alkaline conditions |
|---|---|
| Target Compound Data | No rapid decomposition (implied 0% or negligible degradation) |
| Comparator Or Baseline | NMP: 50–70% decomposition in 8 hours with 4% sodium hydroxide |
| Quantified Difference | Approximately 50–70% lower degradation for DMI under the specified conditions |
| Conditions | In the presence of strong alkali (e.g., NaOH) at room temperature over an 8-hour period |
Why This Matters
This enhanced stability allows DMI to be reliably used in strong-base reaction conditions where NMP and DMF would rapidly degrade, expanding the feasible reaction space and ensuring solvent integrity.
- [1] Sinoever International Co., Ltd. (2020). Advantages of DMI over NMP. Retrieved from https://m.dyestuffscn.com/info/advantages-of-dmi-over-nmp-51480616.html View Source
